![molecular formula C19H18F3N3O4 B395445 Propan-2-yl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B395445.png)
Propan-2-yl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-yl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and is substituted with a trifluoromethyl group, a dimethoxyphenyl group, and an isopropyl ester. These substituents contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions involving appropriate precursors. . The dimethoxyphenyl group is usually introduced via electrophilic aromatic substitution reactions, while the isopropyl ester is formed through esterification reactions using isopropanol and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Propan-2-yl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic ring or the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group, in particular, is known to enhance the bioactivity and metabolic stability of pharmaceutical compounds .
Medicine
In medicinal chemistry, Propan-2-yl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate and its analogs are studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, agrochemicals, and specialty chemicals due to its unique chemical properties.
作用机制
The mechanism of action of Propan-2-yl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyrazolo[1,5-a]pyrimidine core can interact with active sites or allosteric sites of target proteins. These interactions can modulate biological pathways and lead to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
Isopropyl 5-(3,4-dimethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Lacks the trifluoromethyl group, which may result in different bioactivity and chemical properties.
Isopropyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-acetate: Contains an acetate group instead of a carboxylate, potentially altering its reactivity and solubility.
Uniqueness
The presence of the trifluoromethyl group in Propan-2-yl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate distinguishes it from similar compounds, as this group can significantly influence the compound’s lipophilicity, metabolic stability, and biological activity . This makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C19H18F3N3O4 |
|---|---|
分子量 |
409.4g/mol |
IUPAC 名称 |
propan-2-yl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C19H18F3N3O4/c1-10(2)29-18(26)12-9-23-25-16(19(20,21)22)8-13(24-17(12)25)11-5-6-14(27-3)15(7-11)28-4/h5-10H,1-4H3 |
InChI 键 |
DUKNIMLABKKHRY-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC(=C(C=C3)OC)OC |
规范 SMILES |
CC(C)OC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC(=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


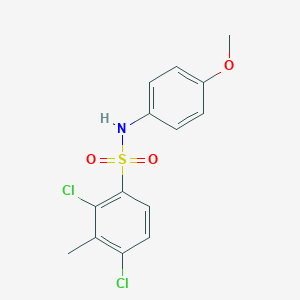
![5-(3-bromophenyl)-4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B395366.png)
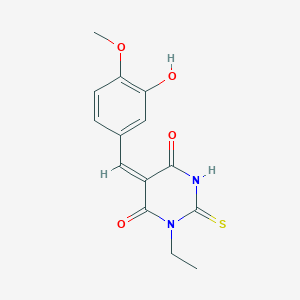
![[4-(3-Fluoro-4-methoxy-benzenesulfonyl)-piperazin-1-yl]-phenyl-methanone](/img/structure/B395369.png)
![N-allyl-3-{[(3-chloroanilino)carbonyl]amino}propanamide](/img/structure/B395371.png)
![N-(4-METHYLPHENYL)-N-{3,5,6-TRICHLORO-4-[(TRIFLUOROMETHYL)SULFANYL]-2-PYRIDYL}AMINE](/img/structure/B395372.png)
![4-chloro-N-(4-ethoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-amine](/img/structure/B395373.png)
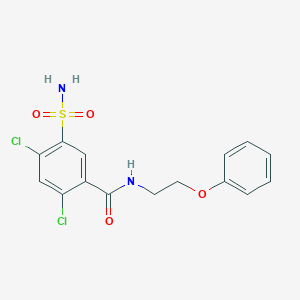
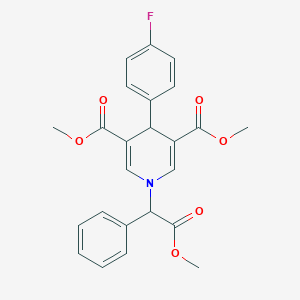
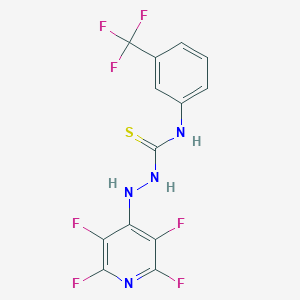
![4-[2-nitro-4-(trifluoromethyl)phenyl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B395382.png)
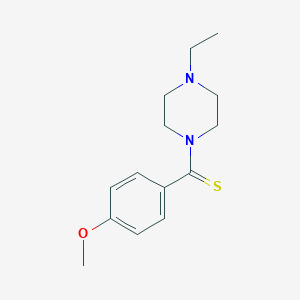
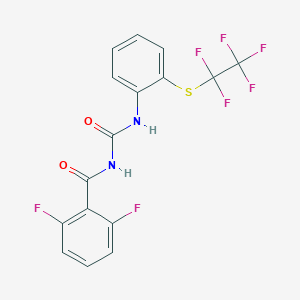
![(2-Hydroxy-phenyl)-[4-(2-nitro-4-trifluoromethyl-phenyl)-piperazin-1-yl]-methanone](/img/structure/B395386.png)
